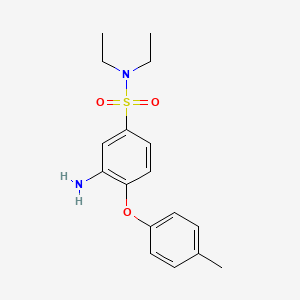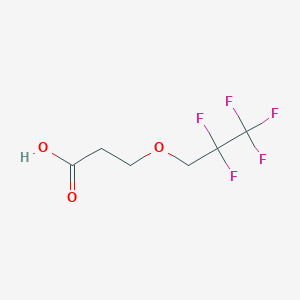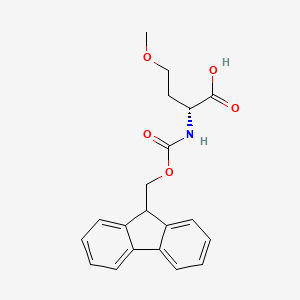![molecular formula C18H21N3O2S2 B2428897 N-(2,4-dimetilfenil)-2-((3,6-dimetil-4-oxo-3,4,6,7-tetrahidrotieno[3,2-d]pirimidin-2-il)tio)acetamida CAS No. 688353-36-8](/img/structure/B2428897.png)
N-(2,4-dimetilfenil)-2-((3,6-dimetil-4-oxo-3,4,6,7-tetrahidrotieno[3,2-d]pirimidin-2-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.51. The purity is usually 95%.
BenchChem offers high-quality 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
La estructura única del compuesto sugiere una posible actividad antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de radicales libres dañinos, que pueden causar estrés oxidativo y daño a las células. Los investigadores están investigando si este compuesto puede proteger contra enfermedades relacionadas con el estrés oxidativo, como los trastornos neurodegenerativos, las enfermedades cardiovasculares y el cáncer. Se necesitan más estudios para dilucidar sus mecanismos y eficacia precisos .
Efectos antiinflamatorios
La inflamación es un factor común en diversas enfermedades, incluidos los trastornos autoinmunes, la artritis y las afecciones cardiovasculares. La investigación preliminar indica que nuestro compuesto puede poseer propiedades antiinflamatorias. Los científicos están explorando su potencial como agente terapéutico para modular las vías inflamatorias y reducir el daño tisular. Comprender sus interacciones con mediadores inflamatorios específicos es fundamental para las aplicaciones clínicas .
Potencial anticancerígeno
Dada la estructura única del compuesto, los investigadores están investigando su potencial como agente anticancerígeno. Puede interferir con el crecimiento, la metástasis y la angiogénesis de las células cancerosas. Los estudios preclínicos sugieren que podría ser eficaz contra tipos específicos de cáncer, pero se necesitan ensayos clínicos rigurosos para validar su eficacia y seguridad .
Actividad neuroprotectora
Las enfermedades neurodegenerativas, como el Alzheimer y el Parkinson, se caracterizan por el daño neuronal progresivo. Algunos estudios proponen que nuestro compuesto puede tener efectos neuroprotectores al preservar la función neuronal, reducir el estrés oxidativo y modular la neuroinflamación. Sin embargo, se necesita más investigación para establecer su relevancia terapéutica en las afecciones neurodegenerativas .
Trastornos metabólicos
Los investigadores están explorando si este compuesto puede influir en las vías metabólicas. Puede afectar la homeostasis de la glucosa, el metabolismo de los lípidos y la sensibilidad a la insulina. Investigar su potencial como tratamiento para la diabetes, la obesidad y los trastornos metabólicos relacionados es un área activa de investigación .
Intermediarios de la reacción de Maillard
Curiosamente, el compuesto está relacionado con los intermediarios de la reacción de Maillard. La reacción de Maillard ocurre durante el procesamiento de alimentos y contribuye al sabor, el color y el aroma. Comprender su papel en este contexto podría tener implicaciones para la ciencia de los alimentos y la mejora del sabor .
Propiedades
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-10-5-6-13(11(2)7-10)19-15(22)9-24-18-20-14-8-12(3)25-16(14)17(23)21(18)4/h5-7,12H,8-9H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCRSFMVYONERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)


![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)

![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)

![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)




